molecular formula C10H8F2N4OS2 B7638665 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide

Cat. No. B7638665
M. Wt: 302.3 g/mol
InChI Key: JYCJNGRNPREJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide is a chemical compound that has been the subject of extensive research in recent years. This compound has been found to have a wide range of applications in scientific research, particularly in the field of biochemistry and pharmacology. In

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in various cellular processes. This inhibition leads to the disruption of these processes, which can ultimately lead to cell death in certain types of cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to have a wide range of effects on various cellular processes, including cell proliferation, apoptosis, and inflammation. Additionally, this compound has been found to have an effect on the immune system, which makes it a potential tool for research in this area.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide is its versatility. This compound has been found to have a wide range of applications in scientific research, which makes it a valuable tool for researchers in various fields. Additionally, this compound is relatively easy to synthesize, which makes it accessible to a wide range of researchers.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been found to have cytotoxic effects on certain types of cells, which can limit its use in certain types of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide. One potential direction is the development of new therapeutic agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs that target specific cellular processes. Finally, research is needed to further explore the potential applications of this compound in various areas of scientific research.

Synthesis Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 2,5-difluoroaniline with thiosemicarbazide to produce 2-(5-amino-1,3,4-thiadiazol-2-yl)thiosemicarbazide. This compound is then reacted with acetic anhydride to produce 2-(5-acetamido-1,3,4-thiadiazol-2-yl)thiosemicarbazide. Finally, this compound is reacted with 2,5-difluorobenzoyl chloride to produce this compound.

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide has been found to have a wide range of applications in scientific research. One of the most significant applications of this compound is in the field of pharmacology. It has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, this compound has been found to have antimicrobial and antifungal properties, which make it a valuable tool for research in these areas.

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4OS2/c11-5-1-2-6(12)7(3-5)14-8(17)4-18-10-16-15-9(13)19-10/h1-3H,4H2,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCJNGRNPREJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)CSC2=NN=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56318935
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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